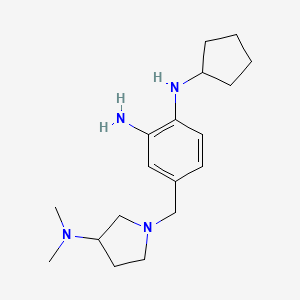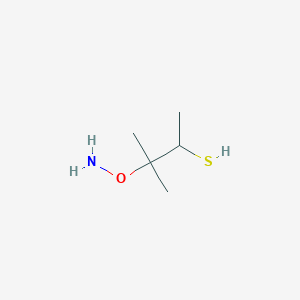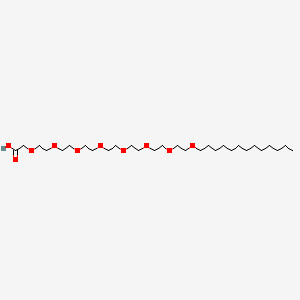
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid is a complex organic compound with the molecular formula C({29})H({58})O(_{10}) It is characterized by its long chain structure, which includes multiple ether linkages and a terminal carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid typically involves the stepwise addition of ethylene oxide units to a suitable starting material, followed by the introduction of a carboxylic acid group. One common method involves the following steps:
Starting Material: Begin with a long-chain alcohol, such as tridecanol.
Ethoxylation: React the alcohol with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form a polyether chain.
Carboxylation: Introduce a carboxylic acid group at the terminal end of the polyether chain using a reagent like chloroacetic acid under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors for the ethoxylation step, ensuring consistent product quality and yield. The carboxylation step can be optimized using automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism by which 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid exerts its effects is primarily through its ability to interact with lipid membranes. The polyether chain can insert into lipid bilayers, altering their fluidity and permeability. The carboxylic acid group can form hydrogen bonds with polar head groups of lipids, stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the terminal carboxylic acid group.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): Composed of tetrahydrofuran units, offering different solubility properties.
Uniqueness
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid is unique due to its specific combination of a long polyether chain and a terminal carboxylic acid group. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
66161-61-3 |
|---|---|
Fórmula molecular |
C29H58O10 |
Peso molecular |
566.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C29H58O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-39-28-29(30)31/h2-28H2,1H3,(H,30,31) |
Clave InChI |
XBMLLJLGCSRVNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


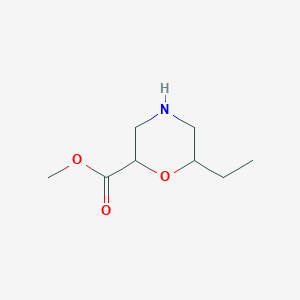
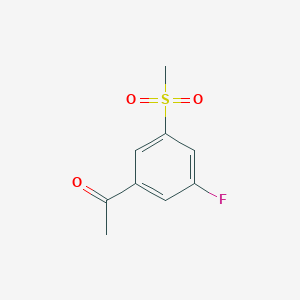
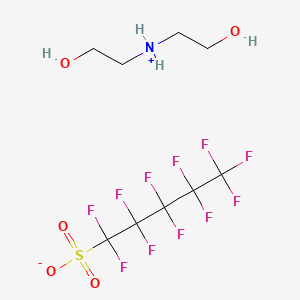
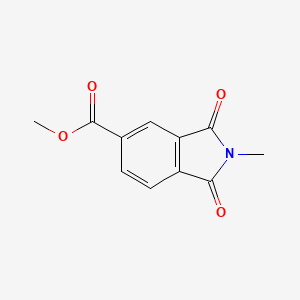


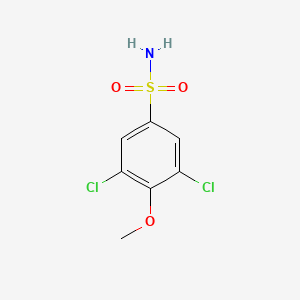

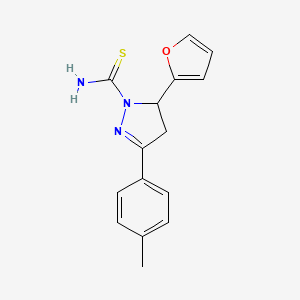
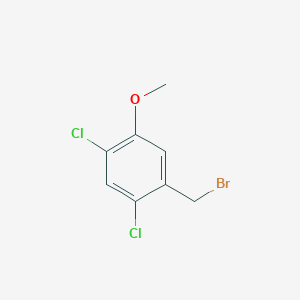
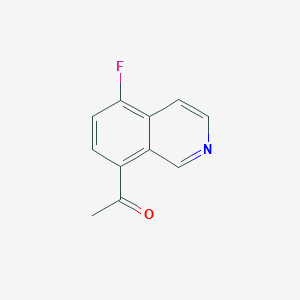
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
